
Dansylamide
Overview
Description
Dansylamide, also known as 5-(dimethylamino)naphthalene-1-sulfonamide, is a fluorescent dye widely used in biochemistry and chemistry. It is known for its high fluorescence and ability to form stable derivatives with amino acids and other amines.
Preparation Methods
Dansylamide is typically synthesized through the reaction of dansyl chloride with ammonia. This reaction forms the simplest representative of the class of dansyl derivatized amines . The synthetic route involves the following steps:
Reaction with Ammonia: Dansyl chloride reacts with ammonia to form this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic reaction but may include additional purification steps to ensure the high purity of the final product.
Chemical Reactions Analysis
Dansylamide undergoes various chemical reactions, including:
Substitution Reactions: This compound can react with primary amino groups of aliphatic and aromatic amines to form stable fluorescent derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less commonly reported, it can participate in these reactions under appropriate conditions.
Common Reagents and Conditions: Common reagents used in reactions with this compound include dansyl chloride, ammonia, and various amines. The reactions are typically carried out in organic solvents at room temperature.
Scientific Research Applications
Dansylamide has a wide range of applications in scientific research, including:
Fluorescent Labeling: It is used for fluorescent labeling of biological compounds to trace their activities in enzyme systems and other biological processes.
Biosensors: This compound is used in the development of biosensors for in vivo monitoring of trace metals.
Biochemistry and Medicine: It is employed in biochemistry and medicine for labeling and tracing biological molecules.
Industrial Applications: This compound is used in the production of fluorescent dyes and other industrial applications.
Mechanism of Action
Dansylamide exerts its effects through its fluorescent properties. The compound interacts with primary amino groups of aliphatic and aromatic amines, forming stable fluorescent derivatives . The fluorescence emission of this compound is highly dependent on the solvent and varies from 520 to 550 nanometers . The mechanism involves the formation of intramolecular hydrogen bonds and electronic interactions between the donor-acceptor substituents and the aromatic naphthalene .
Comparison with Similar Compounds
Dansylamide is unique due to its high fluorescence and ability to form stable derivatives with amino acids and other amines. Similar compounds include:
Dansyl Chloride: A precursor to this compound, used in the synthesis of various dansyl derivatives.
Naphthalene Sulfonic Acids: Compounds that share the naphthalene moiety and sulfonic acid group with this compound.
Other Dansyl Derivatives: Compounds such as N-acetylated this compound derivatives, which have similar fluorescent properties.
This compound stands out due to its specific structural features and high fluorescence, making it a valuable tool in various scientific and industrial applications.
Biological Activity
Dansylamide, a sulfonamide derivative of 5-(dimethylamino)-1-naphthalenesulfonamide, is widely recognized for its fluorescent properties and biological activities. This compound has garnered attention in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and recent research findings.
- Molecular Formula : C₁₂H₁₄N₂O₂S
- Molecular Weight : 250.317 g/mol
- Melting Point : 218-221 °C
- Density : 1.3 g/cm³
- Boiling Point : 435.4 °C at 760 mmHg
This compound functions primarily as an inhibitor of carbonic anhydrases (CAs), which are crucial enzymes involved in various physiological processes, including respiration and acid-base balance. Research indicates that this compound exhibits differential binding profiles with human carbonic anhydrase I (hCA I) and II (hCA II), leading to distinct kinetic behaviors.
Binding Characteristics
- Differential Binding : this compound shows markedly different fluorescence spectral properties when binding to hCA I versus hCA II. This difference is attributed to the protein isomerization step, which significantly influences the binding kinetics of the compound .
- Fluorescence Enhancement : The deprotonation of the sulfonamide moiety enhances the fluorescence emission intensity and lifetime of this compound when bound to hCA I, indicating a strong electrostatic interaction with the enzyme's active site .
Study on Enzyme Interaction
A study published in Biochemistry explored the molecular basis for the differential spectral and binding profiles of this compound with hCA I and II. The researchers utilized various spectroscopic techniques to analyze how this compound interacts with these enzymes at a molecular level. Key findings include:
- This compound binds more effectively to hCA I than to hCA II, which may have implications for designing isozyme-specific inhibitors .
- The study highlighted the importance of structural-functional investigations in understanding enzyme-ligand interactions.
Fluorescent Sensing Applications
This compound has also been investigated for its potential in environmental applications, particularly in sensing heavy metals like lead (Pb(II)). A study demonstrated that a bis-dansylamide ion-exchanger selectively extracts Pb(II) from aqueous solutions into organic solvents such as dichloroethane (DCE). This property could be harnessed for environmental monitoring and remediation purposes .
Comparative Analysis of Biological Activity
Property | This compound | Other Sulfonamides |
---|---|---|
Enzyme Inhibition | Selective for CAs | Broad-spectrum |
Fluorescence Intensity | High upon binding | Variable |
Applications | Sensing, drug design | Antimicrobial agents |
Properties
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNBFJJKZPTRKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162306 | |
Record name | Dansylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431-39-6 | |
Record name | Dansylamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Dimethylaminonaphthalene-1-sulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001431396 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dansylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(dimethylamino)naphthalene-1-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.413 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANSYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUZ5S5875E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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